molecular formula C12H17N5S B2372367 1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine CAS No. 866137-05-5

1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine

Cat. No.: B2372367
CAS No.: 866137-05-5
M. Wt: 263.36
InChI Key: BXJJKTSZRNFDPL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Anticancer Activity

A study by Konovalenko et al. (2022) explored the anti-cancer activity of compounds similar to 1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine, particularly focusing on derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines. The results showed that the nature of heterocyclic substituents significantly influences the anticancer activity of these compounds, indicating potential for the development of anticancer drugs (Konovalenko et al., 2022).

Cerebral Protective Agents

Ohkubo et al. (1995) synthesized novel 4-arylazole derivatives, including compounds related to this compound, demonstrating significant anti-anoxic activity in mice. This suggests potential applications in treating cerebral conditions like ischemia or hypoxia-related brain injuries (Ohkubo et al., 1995).

Alzheimer's Disease Treatment

Jończyk et al. (2019) investigated compounds similar to this compound for their potential in treating Alzheimer's disease. The study found that certain derivatives showed moderate potency against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease (Jończyk et al., 2019).

Antimicrobial and Antifungal Activities

Patel et al. (2012) synthesized thiazolidinone derivatives containing an N-methylpiperazine fragment, showing promising antimicrobial activity against various bacterial and fungal strains. This suggests potential use in developing new antimicrobial agents (Patel et al., 2012).

Cardioprotective Activity

Drapak et al. (2019) reported the synthesis of 2-arylimino-1,3-thiazole derivatives, which demonstrated moderate to high cardioprotective effects in vitro. This indicates potential applications in developing treatments for cardiovascular diseases (Drapak et al., 2019).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some imidazole derivatives show antimicrobial potential against Staphylococcus aureus and Escherichia coli .

Safety and Hazards

The safety and hazards of imidazole and its derivatives can vary widely depending on their specific structure. Some imidazole derivatives may cause skin irritation, eye damage, or respiratory irritation .

Properties

IUPAC Name

5-(imidazol-1-ylmethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5S/c1-15-4-6-17(7-5-15)12-14-8-11(18-12)9-16-3-2-13-10-16/h2-3,8,10H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJJKTSZRNFDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(S2)CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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